molecular formula C13H12N2O3 B12882417 N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide CAS No. 143034-82-6

N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide

Cat. No.: B12882417
CAS No.: 143034-82-6
M. Wt: 244.25 g/mol
InChI Key: RIKBWUSUJXUREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-Methylisoxazol-5-yl)-2-oxoethyl)benzamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Methylisoxazol-5-yl)-2-oxoethyl)benzamide typically involves the reaction of 3-methylisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. For example, the reaction of 3-methylisoxazole with benzoyl chloride in the presence of a catalyst like copper iodide and a base such as triethylamine under microwave irradiation can yield the desired product in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Methylisoxazol-5-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted isoxazole derivatives.

Scientific Research Applications

N-(2-(3-Methylisoxazol-5-yl)-2-oxoethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3-Methylisoxazol-5-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzamide moiety can also interact with cellular proteins, affecting various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methylisoxazol-3-yl)malonamide
  • N-(3-Ethylbenzo[d]isoxazol-5-yl)sulfonamide

Uniqueness

N-(2-(3-Methylisoxazol-5-yl)-2-oxoethyl)benzamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit enhanced bioactivity and stability, making it a valuable compound for various applications .

Properties

CAS No.

143034-82-6

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide

InChI

InChI=1S/C13H12N2O3/c1-9-7-12(18-15-9)11(16)8-14-13(17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)

InChI Key

RIKBWUSUJXUREW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.